2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Overview
Description
2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound with a molecular formula of C6H4BrN3OS and a molecular weight of 246.09 g/mol . This compound is known for its unique structure, which includes a thiadiazole ring fused with a pyrimidine ring, and a bromine atom at the 2-position .
Mechanism of Action
Target of Action
It has been reported that this compound exhibits a broad spectrum of antimicrobial action , suggesting that it may interact with multiple targets within microbial cells.
Mode of Action
It is known to exhibit antimicrobial activity , which suggests that it may interfere with essential biological processes in microbial cells
Biochemical Pathways
Given its antimicrobial activity , it is likely that this compound disrupts key metabolic or biosynthetic pathways in microbial cells, leading to their death or growth inhibition.
Result of Action
The primary result of the action of 2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is its antimicrobial effect . This suggests that the compound is capable of killing or inhibiting the growth of a broad spectrum of microbes, making it potentially useful in the development of new antimicrobial drugs.
Preparation Methods
The synthesis of 2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions . For instance, the reaction of 2-amino-5-bromopyrimidine with thiocarbonyl compounds can lead to the formation of the desired thiadiazolo[3,2-a]pyrimidine structure . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Chemical Reactions Analysis
2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include sodium derivatives, bromine, and oxidizing agents . For example, the reaction with sodium derivatives of pentane-2,4-dione or malonodinitrile can lead to the formation of substituted derivatives . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has been explored for its antimicrobial properties . Studies have shown that it exhibits a broad spectrum of antimicrobial action, making it a potential candidate for the development of new antimicrobial drugs . Additionally, its unique structure allows for modifications that can enhance its biological activity, making it a valuable compound in medicinal chemistry .
In materials science, 2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has been investigated for its potential use in the development of novel materials with specific electronic properties . Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of complex molecules .
Comparison with Similar Compounds
Similar compounds to 2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one include other thiadiazolo[3,2-a]pyrimidine derivatives . These compounds share the core thiadiazolo[3,2-a]pyrimidine structure but differ in the substituents attached to the ring system . For example, 2-chloromethyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one is a similar compound with a chlorine atom instead of a bromine atom . The presence of different substituents can significantly impact the chemical and biological properties of these compounds .
Properties
IUPAC Name |
2-bromo-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3OS/c1-3-2-4(11)10-6(8-3)12-5(7)9-10/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPJVKHLEHRDNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576350 | |
Record name | 2-Bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139535-51-6 | |
Record name | 2-Bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.